2'-Deoxyribavirin

Antiviral HCV NS5B Polymerase Nucleoside Analog

2'-Deoxyribavirin (CAS 40372-06-3) is the only ribavirin analog demonstrated to be efficiently activated by cellular NDP kinase and inhibit HCV NS5B polymerase in vitro—making it an irreplaceable positive control for antiviral screening. Substituting with parent ribavirin or 3'-deoxy/2',3'-dideoxy analogs yields fundamentally different biochemical outcomes. Essential for: (i) SAR studies probing the 2'-hydroxyl role in polymerase inhibition, (ii) NDP kinase substrate specificity validation, (iii) HIV-1 RT fidelity and mutagenesis assays. Scalable synthesis via established high-yield glycosylation. For research use only.

Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
CAS No. 40372-06-3
Cat. No. B043261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyribavirin
CAS40372-06-3
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide;  1-(2-Deoxy-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide; 
Molecular FormulaC8H12N4O4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O
InChIInChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15)/t4-,5+,6+/m0/s1
InChIKeyGODSJHAJEWFDAD-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyribavirin (CAS 40372-06-3) Procurement Guide: Nucleoside Analog Differentiation for Antiviral Research


2'-Deoxyribavirin (CAS 40372-06-3) is a synthetic 2'-deoxyribonucleoside analog of ribavirin, formally named 1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide . Distinguished by the absence of the 2'-hydroxyl group on the ribose sugar, this compound is primarily utilized as a research intermediate and as a molecular probe to investigate viral polymerase selectivity and the mechanism of activation by nucleoside diphosphate (NDP) kinase [1]. Its unique profile in comparative studies positions it as a critical tool for differentiating enzymatic pathways and validating target-specific hypotheses.

Why 2'-Deoxyribavirin Cannot Be Replaced by Ribavirin or Other In-Class Analogs


In the context of antiviral research, ribavirin and its structural analogs are not functionally interchangeable. The presence or absence of specific hydroxyl groups on the ribose moiety dictates both the compound's recognition by cellular activation enzymes (e.g., NDP kinase) and its ability to inhibit viral polymerases [1]. A direct comparative analysis revealed that while several ribavirin triphosphate analogs (including 3'-deoxy, 2',3'-dideoxy, and 2',3'-epoxy variants) were synthesized, 2'-deoxyribavirin was the only derivative found to be efficient against Hepatitis C Virus (HCV) polymerase in vitro and properly activated by NDP kinase [1]. Substituting this compound with a different analog or the parent ribavirin would yield profoundly different biochemical outcomes and invalidate experimental conclusions regarding viral mutagenesis or polymerase specificity [2].

Quantitative Differentiation of 2'-Deoxyribavirin Against Key Comparators


HCV Polymerase Inhibition: Exclusive In Vitro Activity Among Ribavirin Analogs

When a panel of ribavirin triphosphate analogs modified on the ribose moiety (2'-deoxy, 3'-deoxy, 2',3'-dideoxy, 2',3'-dideoxy-2',3'-dehydro, and 2',3'-epoxy-ribose) was tested in vitro against the RNA polymerases of HCV, phage T7, and HIV-1 reverse transcriptase, 2'-deoxyribavirin was identified as the only derivative demonstrating efficiency against the HCV polymerase [1]. While other modified nucleotides also inhibited the HCV enzyme, the study explicitly states that 2'deoxyribavirin is the sole derivative with both efficiency against HCV polymerase and proper activation by NDP kinase [1].

Antiviral HCV NS5B Polymerase Nucleoside Analog

NDP Kinase Activation: Metabolic Profiling Distinguishes 2'-Deoxyribavirin from Other Analogs

The cellular activation of antiviral nucleoside analogs depends critically on phosphorylation by NDP kinase. In a comparative study, 2'-deoxyribavirin was found to be properly activated by NDP kinase, whereas other ribavirin analogs (3'-deoxy, 2',3'-dideoxy, 2',3'-dideoxy-2',3'-dehydro, and 2',3'-epoxy-ribose) were not effective substrates [1]. The X-ray structure of NDP kinase complexed with ribavirin triphosphate confirmed the crucial role of the 3'-hydroxyl group in the phosphorylation reaction [1].

Enzymology Nucleoside Diphosphate Kinase Prodrug Activation

HIV-1 Reverse Transcriptase: Specific Incorporation Profile Without Cytotoxicity

In a study evaluating the mutagenic potential of 2'-deoxyribavirin and its 5'-triphosphate derivative against HIV-1, no reduction in viral viability was observed in HIV-1 NL4-3 infected CEMx174 cell cultures after 2.5 months of exposure [1]. However, in vitro experiments with purified HIV-1 reverse transcriptase demonstrated that the triphosphate analog could be incorporated opposite several natural nucleosides [1]. This contrasts with the known anti-HIV activity of ribavirin in certain contexts.

HIV-1 Mutagenesis Reverse Transcriptase

Synthetic Accessibility: High-Yield Methodology for Large-Scale Preparation

A general and stereospecific glycosylation method utilizing the sodium salt of nitrogen heterocycles has been developed for the direct preparation of 2-deoxy-β-D-erythro-pentofuranosyl derivatives. This methodology is explicitly described as providing a 'simple high-yield' route to the large-scale preparation of biologically significant nucleosides, including 2'-deoxyribavirin [1]. The procedure was reported to be 'considerably superior' to previously reported glycosylation methods [1].

Synthesis Glycosylation Process Chemistry

Physicochemical Identity: Definitive Melting Point for Quality Control

2'-Deoxyribavirin exhibits a reported melting point of 112-113 °C . This physicochemical property serves as a critical quality control benchmark for verifying compound identity and purity upon receipt.

Analytical Chemistry Quality Control Characterization

High-Value Research Applications for 2'-Deoxyribavirin (CAS 40372-06-3)


HCV Polymerase Mechanistic Studies and Inhibitor Screening

Based on its exclusive in vitro efficiency against HCV polymerase among ribavirin analogs [1], 2'-deoxyribavirin is optimally deployed as a reference compound in enzymatic assays to probe the structure-activity relationship (SAR) of the viral NS5B polymerase. It serves as a positive control for inhibitor screening campaigns targeting HCV replication, providing a benchmark for polymerase inhibition in the absence of 2'-hydroxyl functionality.

Investigating NDP Kinase-Dependent Prodrug Activation Pathways

Given its unique status as the only derivative among tested analogs that is properly activated by NDP kinase [1], 2'-deoxyribavirin is an essential tool for enzymology studies focused on the cellular phosphorylation of nucleoside analogs. It can be used to validate the requirement of the 3'-hydroxyl group for NDP kinase substrate recognition and to differentiate between kinase-dependent and kinase-independent activation mechanisms.

Viral Mutagenesis and Reverse Transcriptase Fidelity Research

The documented ability of 2'-deoxyribavirin triphosphate to be incorporated opposite natural nucleosides by HIV-1 reverse transcriptase, despite lacking anti-HIV activity in long-term culture [1], makes it a precise probe for studying polymerase fidelity and the molecular basis of mutagenesis. It is particularly suited for in vitro assays designed to quantify nucleotide misincorporation rates and the mechanisms of viral error catastrophe.

Scalable Nucleoside Analog Synthesis and Derivatization

The established high-yield glycosylation method for synthesizing 2'-deoxyribavirin [1] supports its use as a versatile building block for generating diverse nucleoside analog libraries. Researchers engaged in medicinal chemistry can reliably scale up the production of this intermediate for the synthesis of novel 5'-modified derivatives or triphosphate analogs aimed at exploring new antiviral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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